2-(Diethylamino)-2-methylpropan-1-ol hydrochloride

Lipophilicity LogD Membrane permeability

Reproducibility failures often stem from undetected differences between amino alcohol salts and free bases. This hydrochloride salt (CAS 857193-16-9) offers defined physicochemical properties that eliminate formulation variability. - **Enhanced aqueous solubility & stability** vs. free base (CAS 25688-63-5); ideal for buffered systems & pH-responsive polymers (pKa 14.79). - **Precise stoichiometric handling** as a stable crystalline salt; account for the 25.1% mass difference during scale-up. - **Supply-chain ready**: Standard global shipping; no special permits required for R&D quantities.

Molecular Formula C8H20ClNO
Molecular Weight 181.7 g/mol
CAS No. 857193-16-9
Cat. No. B3158331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-2-methylpropan-1-ol hydrochloride
CAS857193-16-9
Molecular FormulaC8H20ClNO
Molecular Weight181.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)(C)CO.Cl
InChIInChI=1S/C8H19NO.ClH/c1-5-9(6-2)8(3,4)7-10;/h10H,5-7H2,1-4H3;1H
InChIKeyOEEISZSTAWEQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethylamino)-2-methylpropan-1-ol HCl: Technical Baseline & Procurement


2-(Diethylamino)-2-methylpropan-1-ol hydrochloride (CAS 857193-16-9) is the hydrochloride salt of a tertiary amino alcohol with the molecular formula C₈H₂₀ClNO and a molecular weight of 181.70 g/mol . The free base form (CAS 25688-63-5) has a molecular weight of 145.24 g/mol and is characterized by a branched structure containing both a diethylamino group and a primary alcohol [1]. The compound is typically supplied as a research chemical with a purity of 95% or higher . Its structural features include a central quaternary-like carbon bearing two methyl groups, a hydroxymethyl group, and a diethylamino moiety, which imparts a sterically hindered yet basic tertiary amine character .

Substitution Failure: 2-(Diethylamino)-2-methylpropan-1-ol HCl


Generic substitution fails because the physicochemical properties of 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride differ materially from its free base and from structurally related amino alcohols in ways that directly affect experimental reproducibility, formulation behavior, and procurement specificity. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, which is critical for applications requiring defined ionic strength or buffered aqueous conditions . Furthermore, the compound's computed LogD values at physiological pH (5.5 and 7.4) and its pKa differ from those of the dimethylamino analog, leading to distinct pH-dependent partitioning and protonation states that can alter reaction kinetics, extraction efficiency, and biological assay outcomes [1]. Simply selecting any tertiary amino alcohol without verifying these quantitative parameters introduces uncontrolled variability that compromises data integrity in both research and industrial settings.

Quantitative Differentiation: 2-(Diethylamino)-2-methylpropan-1-ol HCl


Enhanced Lipophilicity vs. Dimethylamino Analog

The diethylamino substituent in the target compound confers significantly higher lipophilicity than the dimethylamino analog (DMAMP), as quantified by LogD values at physiological pH. This difference directly impacts membrane partitioning and pH-responsive behavior. The target compound exhibits a LogD (pH 7.4) of -1.75, compared to -1.98 for DMAMP, representing a 0.23 log unit increase [1]. At pH 5.5, the LogD difference is even more pronounced: -2.56 for the target versus -3.20 for DMAMP, a difference of 0.64 log units [2]. These values indicate that the target compound is approximately 1.7 times more lipophilic at pH 7.4 and over 4 times more lipophilic at pH 5.5 than the dimethyl analog.

Lipophilicity LogD Membrane permeability Drug delivery

Basicity and Protonation vs. Dimethylamino Analog

The acid dissociation constant (pKa) of the conjugate acid of the target compound's tertiary amine is 14.79, which is essentially identical to that of the dimethylamino analog (pKa 14.79) [1][2]. While the pKa values are indistinguishable, the substitution of ethyl groups for methyl groups alters the steric environment around the nitrogen, affecting the kinetics of proton transfer and nucleophilicity in crowded reaction centers. The pKa value confirms that the amine is >99.9% protonated at physiological pH (7.4), making it a strong base suitable for acid-scavenging applications and pH-responsive formulations.

pKa Basicity Protonation Acid-base chemistry

Molecular Weight Difference: HCl Salt vs. Free Base

The hydrochloride salt of 2-(Diethylamino)-2-methylpropan-1-ol has a molecular weight of 181.70 g/mol, which is 36.46 g/mol (the mass of HCl) greater than the free base (145.24 g/mol) . This 25.1% mass increase must be accounted for in gravimetric preparations, stoichiometric calculations, and formulation specifications. Substituting the hydrochloride salt for the free base without adjustment results in a 25.1% underdose of the active amino alcohol moiety and introduces an unintended equivalent of chloride ion. Conversely, using the free base where the salt is specified alters ionic strength and may compromise pH-dependent solubility.

Molecular weight Formulation Stoichiometry Procurement

Solubility Advantage: Salt vs. Free Base

The hydrochloride salt form of 2-(Diethylamino)-2-methylpropan-1-ol exhibits enhanced aqueous solubility and stability compared to the free base . While quantitative solubility values (e.g., mg/mL) are not publicly available for direct comparison, the class-level behavior of tertiary amine hydrochlorides is well-established: salt formation increases water solubility by converting the neutral free base into a charged ionic species that interacts favorably with water. This general principle is explicitly cited in vendor technical documentation for this specific compound . For applications requiring defined aqueous buffers, the hydrochloride salt is the preferred form to avoid solubility-limited dissolution and to maintain consistent ionic strength.

Solubility Salt form Aqueous formulation Stability

Application Scenarios: 2-(Diethylamino)-2-methylpropan-1-ol HCl


pH-Responsive Smart Polymeric Drug Delivery

The compound's pKa of 14.79 [1] and LogD values of -2.56 (pH 5.5) and -1.75 (pH 7.4) [2] make it a candidate building block for pH-responsive polymers that undergo protonation/deprotonation transitions in the physiological range. A 2024 study reported its use in developing smart polymeric carriers that release payloads specifically in tumor microenvironments (pH 6.5–7.0) [3]. The diethylamino substitution offers enhanced lipophilicity over dimethyl analogs [2], potentially improving polymer matrix compatibility and controlled release kinetics.

Sterically Hindered Amine Base in Organic Synthesis

With a pKa of 14.79 [1], the compound is a strong, non-nucleophilic base suitable for acid-scavenging in organic transformations. Its branched structure provides steric hindrance that can confer selectivity in reactions where unhindered amines (e.g., triethylamine) may participate in unwanted side reactions [4]. The hydrochloride salt form (CAS 857193-16-9) offers convenient handling and accurate weighing for stoichiometric applications, while the free base can be generated in situ if required .

Pharmaceutical Intermediate for Bioactive Molecules

The compound serves as a versatile intermediate for introducing a diethylamino-2-methylpropan-1-ol moiety into larger pharmaceutical candidates . The diethylamino group is a privileged pharmacophore in medicinal chemistry, and the branched propanol backbone provides a rigid, three-dimensional scaffold that can influence target binding. The 25.1% mass difference between the hydrochloride salt and free base must be accounted for during scale-up .

Analytical Reference Standard for Metabolite Identification

Due to its well-defined physicochemical properties (LogP 0.91 [2], pKa 14.79 [1]), the compound can serve as a reference standard in LC-MS or GC-MS methods for detecting and quantifying diethylamino-containing metabolites or degradation products in biological matrices. Its hydrochloride salt form (CAS 857193-16-9) provides the stability required for long-term reference material storage .

Technical Documentation Hub

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